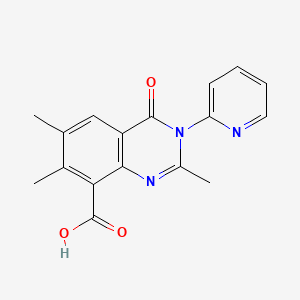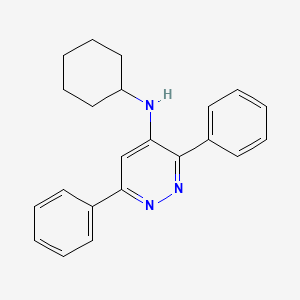![molecular formula C13H20N5O7P B12907891 N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine CAS No. 61893-80-9](/img/structure/B12907891.png)
N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((Bis(hydroxymethyl)phosphino)methyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a phosphino group, and a purine base. Its unique configuration makes it a subject of interest in both synthetic chemistry and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Bis(hydroxymethyl)phosphino)methyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves multiple steps, starting from readily available precursors. The process typically includes the protection of hydroxyl groups, formation of the phosphino group, and subsequent coupling with the purine base. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated systems to manage the complex reaction sequences. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((Bis(hydroxymethyl)phosphino)methyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the phosphino group or the purine base.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
2-(((Bis(hydroxymethyl)phosphino)methyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which 2-(((Bis(hydroxymethyl)phosphino)methyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s phosphino group can interact with metal ions, influencing enzymatic activities and cellular processes. Additionally, its purine base can mimic natural nucleotides, potentially interfering with DNA and RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: Shares the purine base structure but lacks the phosphino group and additional hydroxyl groups.
Guanosine: Another purine nucleoside with a different functional group arrangement.
2-Amino-9-(β-D-ribofuranosyl)purine: Similar in structure but with different substituents on the purine base.
Uniqueness
The uniqueness of 2-(((Bis(hydroxymethyl)phosphino)methyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one lies in its combination of a phosphino group with a purine base and multiple hydroxyl groups. This unique configuration provides distinct chemical reactivity and potential biological activities not found in similar compounds.
Eigenschaften
CAS-Nummer |
61893-80-9 |
|---|---|
Molekularformel |
C13H20N5O7P |
Molekulargewicht |
389.30 g/mol |
IUPAC-Name |
2-[bis(hydroxymethyl)phosphanylmethylamino]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C13H20N5O7P/c19-1-6-8(22)9(23)12(25-6)18-2-14-7-10(18)16-13(17-11(7)24)15-3-26(4-20)5-21/h2,6,8-9,12,19-23H,1,3-5H2,(H2,15,16,17,24)/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
YXCGFIKWBGOQST-WOUKDFQISA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)NCP(CO)CO |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)NCP(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


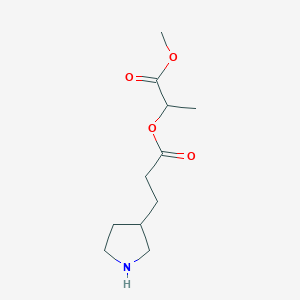

![6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12907832.png)
![2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12907833.png)


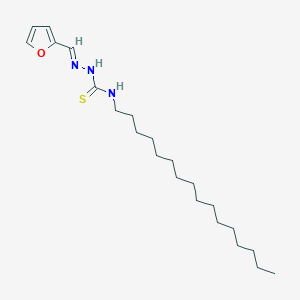


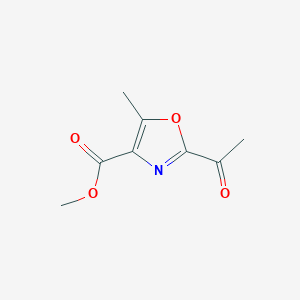
![N-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]glycine](/img/structure/B12907871.png)

